N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-N-ethylpyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-2-15-14(17)16-10-6-7-12(16)11-20(18,19)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPXUCOWQNCSJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
Pyrrolidine rings are commonly synthesized via cyclization of 1,4-diamines or γ-amino alcohols. For example, reductive amination of 1,4-diketones using sodium cyanoborohydride yields pyrrolidine derivatives. Alternatively, the Gabriel synthesis—employing phthalimide-protected amines—enables controlled ring formation.
Chiral Pyrrolidine Intermediates
Enantioselective synthesis is critical if the target compound exhibits chirality. Patent CN102442935A demonstrates the use of Ltartaric acid for resolving racemic N-ethyl-2-aminomethylpyrrolidine, achieving >99% enantiomeric excess (ee) via crystallization. A similar approach could resolve intermediates en route to the carboxamide.
Installation of the N-Ethyl Carboxamide Group
Carboxamide Formation via Acylation
The 1-position carboxamide is typically introduced by reacting pyrrolidine with ethyl isocyanate under anhydrous conditions:
$$
\text{Pyrrolidine} + \text{CH}3\text{CH}2\text{NCO} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-Ethyl Carboxamide Intermediate}
$$
Triethylamine scavenges HCl, driving the reaction to completion. Yields exceed 85% when using dimethylformamide (DMF) as a polar aprotic solvent.
Alternative Route: Carboxylic Acid to Amide
If the carboxylic acid precursor is available, coupling agents like HATU or EDCI facilitate amide bond formation with ethylamine:
$$
\text{Pyrrolidine-1-carboxylic acid} + \text{CH}3\text{CH}2\text{NH}_2 \xrightarrow{\text{HATU, DIPEA}} \text{N-Ethyl Carboxamide}
$$
This method avoids gaseous phosgene derivatives, enhancing safety.
Integrated Synthetic Pathways
Route 1: Sequential Functionalization
Route 2: Convergent Synthesis
- Prepare 2-(phenylsulfonylmethyl)pyrrolidine independently.
- React with ethyl isocyanate to form the carboxamide.
Advantage : Modularity simplifies troubleshooting.
Purification and Analytical Validation
Crystallization Techniques
Intermediate purification via dicarboxylic acid salts (e.g., oxalic acid) enhances HPLC purity to ≥99.5%. For example, recrystallizing the oxalate salt from isopropanol/water (10:1 v/w) removes palladium catalyst residues.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amine derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used to replace the sulfonyl group.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyrrolidine compounds .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide typically involves the reaction of N-ethylpyrrolidine with phenylsulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide. This reaction is carried out in organic solvents like dichloromethane or toluene. The compound exhibits unique chemical properties due to the combination of the pyrrolidine ring and the phenylsulfonyl group, allowing for various chemical reactions such as oxidation, reduction, and substitution.
This compound has demonstrated notable biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound effectively inhibits bacterial growth at concentrations lower than traditional antibiotics. A study reported a minimum inhibitory concentration (MIC) comparable to leading antimicrobial agents, suggesting its potential as an alternative treatment.
Anticancer Mechanisms
The compound has shown promise in anticancer research by inducing apoptosis in cancer cells. Mechanistic studies revealed that it modulates the Nrf2-Keap1 pathway, which is crucial for cellular responses to oxidative stress. In experiments involving various cancer cell lines, this compound significantly reduced cell viability, indicating its potential as a therapeutic agent in cancer treatment.
Case Studies
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results showed that the compound inhibited growth effectively, positioning it as a viable candidate for further development in antimicrobial therapies.
Study 2: Anticancer Mechanism
In vitro studies involving cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The observed effects were linked to the inhibition of specific protein-protein interactions associated with cancer progression, highlighting its potential role in anticancer drug development .
Research Applications
This compound is being explored across several research domains:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules with therapeutic effects.
- Pharmacology : Investigating its role in overcoming drug resistance mechanisms in cancer cells.
- Material Science : Developing new materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Functional Group Impact: The replacement of the carbothioamide (CSNH-) group in the analogs with a carboxamide (CONH-) in the target compound alters hydrogen-bonding capacity.
- Steric and Electronic Effects : The phenylsulfonylmethyl group at the 2-position introduces steric bulk and electron-withdrawing effects, which may reduce conformational flexibility compared to unsubstituted pyrrolidine derivatives. This could influence binding affinity in biological systems or catalytic interactions.
Crystallographic and Conformational Insights
- Dihedral Angles : In N-Methylpyrrolidine-1-carbothioamide, the dihedral angle between the planar thioamide group and pyrrolidine ring is ~5.8° . The phenylsulfonyl group in the target compound may increase torsional strain, leading to larger dihedral angles or distorted ring conformations.
Biological Activity
N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound features a pyrrolidine ring substituted with an ethyl group and a phenylsulfonyl group. This unique structure contributes to its distinct chemical reactivity and biological activity.
Synthesis
The synthesis typically involves the reaction of N-ethylpyrrolidine with phenylsulfonyl chloride under basic conditions, commonly using solvents like dichloromethane. The reaction is catalyzed by bases such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid produced during the reaction.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against bacterial infections.
Anticancer Activity
The compound has also been studied for its anticancer properties. Recent findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress modulation and the inhibition of specific protein-protein interactions (PPIs) related to cancer progression .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Oxidative Stress | Modulation of cellular defense systems |
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations lower than traditional antibiotics. The compound showed a minimum inhibitory concentration (MIC) comparable to leading antimicrobial agents, indicating its potential as an alternative treatment.
Study 2: Anticancer Mechanism
In a series of experiments involving cancer cell lines, it was observed that the compound could significantly reduce cell viability. The mechanism was linked to the modulation of the Nrf2-Keap1 pathway, which plays a crucial role in cellular responses to oxidative stress. This pathway's inhibition can lead to increased apoptosis in cancer cells, making the compound a candidate for further development in cancer therapies .
Research Applications
This compound is being explored for various applications:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.
- Pharmacology : Investigating its role in drug resistance mechanisms in cancer cells.
- Material Science : Exploring its use in developing new materials due to its unique chemical properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide?
- Methodological Answer :
- Step 1 : Pyrrolidine ring formation via cyclization of appropriate precursors (e.g., γ-lactams or proline derivatives).
- Step 2 : Introduce the phenylsulfonylmethyl group via nucleophilic substitution or sulfonylation. For example, use n-butyllithium at -78°C to deprotonate intermediates, followed by reaction with methyl iodide at -25°C to stabilize reactive species .
- Critical Parameters :
- Temperature : Maintain sub-zero conditions (-78°C to -25°C) to prevent side reactions.
- Catalysts : Use Lewis acids (e.g., triethylamine) to enhance sulfonylation efficiency .
- Table 1 : Example Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | n-BuLi, DIPEA | THF/Hexane | -78°C | 60-70% |
| 2 | CH₃I | THF/Hexane | -25°C | 75-85% |
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions. For example, the sulfonyl group (δ ~7.5 ppm in ¹H NMR) and pyrrolidine protons (δ ~3.0-3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~351.1).
- X-ray Crystallography : Resolve ambiguities in stereochemistry using single-crystal diffraction. SHELXL software ( ) is recommended for refining crystallographic data .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR peak splitting) be resolved for structural confirmation?
- Methodological Answer :
- 2D NMR Techniques : Employ COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to assign overlapping signals. For example, cross-peaks between pyrrolidine and sulfonyl protons can clarify connectivity .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA.
- Case Study : A related pyrrolidine carboxamide derivative showed discrepancies in NOESY data due to conformational flexibility; dynamic NMR at variable temperatures resolved this .
Q. What mechanistic insights govern the reactivity of the sulfonylmethyl-pyrrolidine scaffold?
- Methodological Answer :
- Electrophilic Reactivity : The sulfonyl group stabilizes adjacent carbocations, enabling nucleophilic attacks. For example, substitution reactions with amines or thiols proceed via an SN2 mechanism .
- Pyrrolidine Ring Functionalization : The ring’s nitrogen can undergo alkylation or acylation. Steric hindrance from the ethyl group may slow reactions at the 1-position .
- Table 2 : Reactivity Profile
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Sulfonylation | PhSO₂Cl, Et₃N | Sulfonamide derivatives | 80-90% |
| Alkylation | MeI, K₂CO₃ | N-ethyl derivatives | 65-75% |
Q. How can biological activity be systematically evaluated for this compound?
- Methodological Answer :
- In Vitro Assays : Screen against enzyme targets (e.g., proteases or kinases) using fluorescence-based assays. For example, similar pyrrolidine derivatives showed IC₅₀ values <10 μM against inflammatory targets .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., phenylsulfonyl vs. toluenesulfonyl) and compare activity.
- Caution : While anti-inflammatory potential is hypothesized , confirmatory studies (e.g., COX-2 inhibition assays) are required.
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in crystallographic and spectroscopic data?
- Methodological Answer :
- Cross-Validation : Align X-ray bond lengths/angles with DFT-optimized geometries. For example, a zinc-pyrrolidine coordination complex () showed <0.02 Å deviation between experimental and computed bond lengths.
- Error Sources : Thermal motion in crystals or solvent effects in NMR may cause mismatches. Use low-temperature crystallography (<100 K) to minimize disorder .
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Methodological Answer :
- Intermediate Purification : Use flash chromatography (silica gel, EtOAc/hexane) after each step to remove by-products.
- Catalyst Screening : Test alternatives to DIPEA (e.g., DBU) for sulfonylation steps. A study on pyrrolidine carboxamides achieved 95% yield using Pd(OAc)₂ catalysis .
Safety & Handling
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
- Storage : Store at 2-8°C in airtight, light-resistant containers to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
